Tetraxetan N-hydroxysuccinimide
Overview
Description
Tetraxetan N-hydroxysuccinimide is a chemical compound . It’s often used in bioconjugation techniques, such as protein labeling by fluorescent dyes and enzymes, surface activation of chromatographic supports, microbeads, nanoparticles, and microarray slides, and also in the chemical synthesis of peptides .
Synthesis Analysis
N-Hydroxysuccinimide (NHS) esters are the most important activated esters used in many different bioconjugation techniques . NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Molecular Structure Analysis
The molecular formula of Tetraxetan N-hydroxysuccinimide is C20H31N5O10 . The InChI is 1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) .Chemical Reactions Analysis
NHS, a highly popular amine-reactive, activating, or protecting reagent in biochemical applications and organic synthesis, has been explored as an efficient and stable chemiluminescence coreactant .Physical And Chemical Properties Analysis
The molecular weight of Tetraxetan N-hydroxysuccinimide is 501.5 g/mol .Scientific Research Applications
1. Affinity Chromatography and Protein Immobilization
Tetraxetan N-hydroxysuccinimide is used for activating carboxyl groups and forming N-hydroxysuccinimide esters on polymers. This method is particularly effective for hydroxy-containing resins like Sepharose, cellulose, and dextran. It results in high yields of activation and subsequent coupling capacity for ligands and proteins. The generated columns are utilized in affinity chromatography and for immobilizing proteins (Wilchek, Knudsen, & Miron, 1994).
2. Synthesis of Tetramic Acids
N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids, when reacted with active methylene compounds, produce 3-substituted N-alkoxycarbonyl tetramic acids. This synthesis method is notable for its ability to produce optically active tetramic acids from the N-hydroxysuccinimide esters derived from L-amino acids (Detsi, Markopoulos, & Igglessi-Markopoulou, 1996).
3. Chemical Cross-Linking in Proteomics
In proteomics, N-hydroxysuccinimide esters are used for chemical cross-linking of lysine residues in proteins. It's important to note that the reaction products of these esters are observed not only with lysines but also with serines, tyrosines, and threonines. This has practical implications in the field of chemical cross-linking and mass spectrometry, contributing to data analysis and understanding protein interactions (Kalkhof & Sinz, 2008).
4. Biosensing Applications
N-hydroxysuccinimide esters are involved in developing biosensors. For example, a biosensor based on a modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode was developed for the electrocatalytic determination of glutathione and piroxicam. This application showcases the versatility of N-hydroxysuccinimide esters in electrochemical sensing and analysis (Karimi-Maleh et al., 2014).
5. Analytical Methods and Quantification
Analytical methods utilize N-hydroxysuccinimide esters for the quantification of active esters. A robust and sensitive method based on hydrophilic interaction chromatography and UV detection for detecting NHS and sulfo-NHS has been developed. This method is crucial for identifying reagent impurities or degradation of stored NHS esters, which are vital in many bioconjugation techniques (Klykov & Weller, 2015).
6. DNA Array Fabrication
Tetraxetan N-hydroxysuccinimide plays a role in DNA array fabrication. A tetrafluorophenyl (TFP) ester-terminated self-assembled monolayer, as an alternative to NHS ester SAMs, has been utilized for fabricating DNA arrays on gold surfaces. This application benefits from the increased stability of TFP SAMs under basic conditions and their greater hydrophobicity, which aids in high-density spotted arrays (Lockett et al., 2008).
7. Drug Binding and Controlled Release
N-hydroxysuccinimide esters are used in the binding and controlled release of drugs. For instance, nanocrystalline cellulose, modified with cetyl trimethylammonium bromide, binds significant quantities of hydrophobic anticancer drugs, allowing for controlled release over a period. This application demonstrates the potential of N-hydroxysuccinimide esters in drug delivery systems (Jackson et al., 2011).
Safety And Hazards
Future Directions
The discovery of small molecules that target the extracellular domain of prostate-specific membrane antigen (PSMA) has led to advancements in diagnostic imaging and the development of precision radiopharmaceutical therapies . Lutetium Lu 177 vipivotide tetraxetan (PLUVICTO™, formerly known as 177 Lu-PSMA-617) is a radioligand therapeutic agent that is being developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of PSMA-expressing metastatic prostate cancer .
properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVWFLQICKPQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraxetan N-hydroxysuccinimide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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